molecular formula C9H12O3 B2852673 Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate CAS No. 2138122-27-5

Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate

Cat. No.: B2852673
CAS No.: 2138122-27-5
M. Wt: 168.192
InChI Key: SAKJFKMJMHMUEG-UHFFFAOYSA-N
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Description

Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate is a chemical compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused to an octene ring, and a carboxylate ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. One common method is the esterification of 5-oxaspiro[3.4]oct-7-ene-8-carboxylic acid with methanol under acidic conditions. The reaction is usually carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-oxaspiro[3.4]octane-8-carboxylate: Lacks the double bond present in Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate.

    Ethyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxamide: Contains an amide group instead of an ester group.

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both an oxaspiro ring and an octene ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8(10)7-3-6-12-9(7)4-2-5-9/h3H,2,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKJFKMJMHMUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCOC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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